molecular formula C22H22O7 B2891230 (Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858766-78-6

(Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2891230
CAS RN: 858766-78-6
M. Wt: 398.411
InChI Key: VBNZRFALMOPJSZ-JMIUGGIZSA-N
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Description

The compound seems to be related to the family of compounds known as arylidene-rhodanines . These compounds are known to be fluorogenic, meaning they do not have pronounced fluorescence in their free form but acquire this property when bound to a target object . They have been used as dyes for lipid droplets of living cells .


Synthesis Analysis

The synthesis of related compounds involves the use of Knoevenagel condensation . For example, the synthesis of (Z)-5-(2,5-dimethoxybenzylidene)thiazolidine-2,4-dione involved the addition of the corresponding aldehyde, benzoic acid, and piperidine to the solution of thiazolidine-2,4-dione in toluene .

Scientific Research Applications

Synthesis Techniques

  • Diastereoselective Synthesis : The compound's dihydrofuran derivatives have been synthesized using pyridinium ylide in a diastereoselective manner, providing trans isomers (Wang et al., 2009).

Chemical Properties and Reactions

  • Amino-Protecting Group : The compound's derivatives have been used as amino-protecting groups in chemical syntheses, demonstrating stability under specific conditions (Wakselman & Guibe-jampel, 1973).
  • Synthesis of Novel Derivatives : Research on sesamol derivatives, which are structurally similar to the compound, led to the synthesis of new compounds, exploring their chemical properties (Fukui et al., 1969).
  • Catalytic Applications : Studies have shown that derivatives of this compound can be used as catalysts for synthesizing isoindolone derivatives, demonstrating efficiency in specific chemical reactions (Ramazani et al., 2011).

Molecular Structure and Analysis

  • Molecular Structure Investigations : The molecular structure and stereochemistry of related compounds have been explored to understand their chemical behavior and properties (Dawid et al., 2001).

Stereoselectivity in Synthesis

  • Stereoselective Synthesis : The compound's derivatives have been synthesized with controlled Z/E selectivity, indicating potential in stereoselective organic synthesis (Nakamura et al., 2008).

Reaction Mechanisms

  • Mechanism Studies : Investigations into the reaction mechanisms involving similar compounds have provided insights into the formation and stability of different isomers in chemical reactions (Zakarianezhad et al., 2017).

Future Directions

The future directions of research in this area could involve the development of new fluorogenic compounds for labeling various cellular structures . These compounds could potentially be more selective and photostable than classical compounds with permanent fluorescence .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-5-7-17-19(11-16)29-20(22(17)24)10-14-9-15(25-3)6-8-18(14)26-4/h5-11,13H,12H2,1-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNZRFALMOPJSZ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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